molecular formula C10H12N2O5S B1456545 4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid CAS No. 1429901-01-8

4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B1456545
CAS No.: 1429901-01-8
M. Wt: 272.28 g/mol
InChI Key: MTDORGZENBBPSR-UHFFFAOYSA-N
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Description

“4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid” is a chemical compound with the molecular weight of 273.29 . The compound is stored at a temperature between 28 C .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H13N2O5S/c1-5-8(9(16)17-2)18-10(11-5)12-6(13)3-4-7(14)15/h18H,3-4H2,1-2H3,(H,14,15)(H,11,12,13)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 273.29 . It is stored at a temperature between 28 C .

Scientific Research Applications

Chemical Synthesis and Reactions

4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid and its derivatives have been explored in chemical synthesis, highlighting their versatility in forming various heterocyclic compounds. Novel amino acid derivatives and various heterocyclic compounds, such as pyridopyrimidine, quinoxaline, 2-thioxo-1,3-thiazole, and 4-hydroxy-1,3-thiazole, have been synthesized through reactions with primary and secondary amines, demonstrating antimicrobial activities against both Gram-negative and Gram-positive bacteria (El-Sakka, Soliman, & Abdullah, 2014). Additionally, this chemical framework has been utilized in the synthesis of N-acyl-thiazolidine-4-carboxylic acid derivatives, showing significant effects on learning and memory processes in experimental animals, implicating potential impacts on the central cholinergic system (Кричевский et al., 2007).

Antiproliferative Activities and Drug Design

The antiproliferative activities of derivatives of this compound have been investigated, with studies aiming at the synthesis and evaluation of these compounds for potential cytotoxic properties. Specifically, methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives exhibited promising in silico evaluations for inhibiting DNA gyrase-ATPase activity, indicating their potential as anticancer agents (Yurttaş, Evren, & Özkay, 2022).

Molecular Docking and Pharmacological Studies

The molecular structure and pharmacological potential of this compound derivatives have also been explored. Molecular docking studies, vibrational, structural, electronic, and optical analyses have provided insights into their reactivity, stability, and potential as nonlinear optical materials, with implications for biological activities and drug design (Vanasundari et al., 2018).

Properties

IUPAC Name

4-[(4-methoxycarbonyl-5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-5-8(9(16)17-2)12-10(18-5)11-6(13)3-4-7(14)15/h3-4H2,1-2H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDORGZENBBPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127037
Record name 4-Thiazolecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-5-methyl-, 4-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429901-01-8
Record name 4-Thiazolecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-5-methyl-, 4-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429901-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-5-methyl-, 4-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
Reactant of Route 6
4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

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